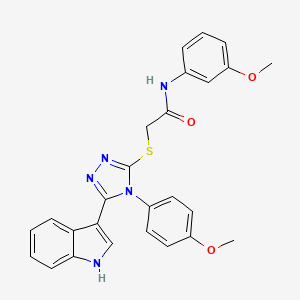

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that combines multiple pharmacophores, making it a potential candidate for diverse biological activities. The structure comprises indole, triazole, and thioether functionalities, which are often associated with significant pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Indole Formation: : Starting with indole-3-carboxaldehyde, reactions with appropriate amines lead to the formation of indole derivatives.

Triazole Ring Formation: : The formation of the 1,2,4-triazole ring is achieved through cyclization reactions, often involving hydrazine and aldehydes or ketones.

Thioether Linkage: : The indole and triazole moieties are linked through a thioether bridge, using reagents like thiols in the presence of suitable catalysts.

Final Coupling: : The methoxyphenylacetamide segment is introduced through nucleophilic substitution reactions, often under mild conditions to preserve functional group integrity.

Industrial Production Methods

Industrial-scale production methods would likely refine the laboratory-scale protocols to improve yields, reduce costs, and ensure safety. This often involves:

Optimizing reaction conditions: : Temperature, solvent choice, and reaction time are finely tuned.

Using continuous flow reactors: : These improve reaction efficiency and safety.

Implementing purification techniques: : Such as crystallization, distillation, and chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide undergoes several chemical reactions:

Oxidation: : This can occur at the sulfur atom, leading to sulfoxide or sulfone derivatives. Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: : Reduction at the triazole ring can be achieved using hydride donors like sodium borohydride.

Substitution: : The aromatic methoxy groups can undergo nucleophilic substitution with stronger nucleophiles.

Applications De Recherche Scientifique

Chemistry

This compound is used as a precursor or intermediate in organic synthesis, contributing to the development of new materials and catalysts.

Biology and Medicine

Antimicrobial Activity: : Exhibits promising effects against a range of bacterial and fungal pathogens.

Anti-inflammatory and Antioxidant: : Potential for reducing inflammation and oxidative stress in biological systems.

Industry

In the industrial sector, it could be utilized in the development of new polymers or materials with specialized properties.

Mécanisme D'action

The compound's mechanism of action involves:

Interaction with Biological Targets: : It binds to specific proteins or enzymes, potentially disrupting their normal function.

Pathway Modulation: : Affects various biochemical pathways, such as signaling cascades involved in inflammation or cell proliferation.

Comparaison Avec Des Composés Similaires

This compound stands out due to its unique combination of an indole, triazole, and methoxyphenylacetamide moiety. Similar compounds include:

2-(5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide

4-(4-methoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole

Their pharmacological activities and chemical properties highlight the uniqueness and potential of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide.

Hope that was what you needed and more

Activité Biologique

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. This class is recognized for its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest promising applications in medicinal chemistry.

Structural Overview

The compound features:

- Triazole Ring : Known for its role as a scaffold in drug design.

- Indole Moiety : Associated with various biological activities.

- Methoxyphenyl Groups : Enhance pharmacological properties and solubility.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with triazole structures can act as enzyme inhibitors against various pathogens. The biological activity of the compound can be summarized as follows:

Enzyme Inhibition

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. Triazoles are known to inhibit enzymes critical for disease progression, such as:

- Cytochrome P450 Enzymes : Implicated in drug metabolism and synthesis of steroid hormones.

- DNA Gyrase and Topoisomerase IV : Key targets in bacterial infections.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like vancomycin and ciprofloxacin, indicating superior efficacy against resistant strains .

Study 2: Anticancer Properties

In a separate investigation, the compound was tested for its anticancer potential against several cancer cell lines. Results demonstrated that it effectively induced apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound's structure was pivotal in enhancing its cytotoxicity compared to other triazole derivatives .

Pharmacological Profile

The pharmacological profile of the compound indicates its potential use in treating various conditions:

- Antifungal Applications : Effective against resistant fungal strains.

- Antibacterial Applications : Promising activity against MRSA and other resistant bacteria.

- Anticancer Applications : Potential for development into therapeutic agents targeting specific cancer types.

Propriétés

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O3S/c1-33-19-12-10-18(11-13-19)31-25(22-15-27-23-9-4-3-8-21(22)23)29-30-26(31)35-16-24(32)28-17-6-5-7-20(14-17)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEMMEOOUKOMIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.